molecular formula C8H7ClFNO3 B13928494 1-(Chloromethyl)-2-fluoro-4-methoxy-5-nitrobenzene

1-(Chloromethyl)-2-fluoro-4-methoxy-5-nitrobenzene

Cat. No.: B13928494
M. Wt: 219.60 g/mol
InChI Key: KQUABIVFGHSBJI-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-2-fluoro-4-methoxy-5-nitrobenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a chloromethyl group, a fluorine atom, a methoxy group, and a nitro group attached to a benzene ring

Preparation Methods

The synthesis of 1-(Chloromethyl)-2-fluoro-4-methoxy-5-nitrobenzene typically involves multiple steps, starting with the appropriate benzene derivative. One common method involves the chloromethylation of a fluorinated and methoxylated benzene ring, followed by nitration. The reaction conditions often require the use of catalysts such as zinc chloride (ZnCl₂) and acidic conditions to facilitate the chloromethylation process . Industrial production methods may involve large-scale chloromethylation and nitration processes, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

1-(Chloromethyl)-2-fluoro-4-methoxy-5-nitrobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloromethyl group can be replaced by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions, using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid group under strong oxidative conditions. Common reagents used in these reactions include sodium hydroxide (NaOH), hydrogen gas (H₂), and various catalysts.

Scientific Research Applications

1-(Chloromethyl)-2-fluoro-4-methoxy-5-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-2-fluoro-4-methoxy-5-nitrobenzene involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

1-(Chloromethyl)-2-fluoro-4-methoxy-5-nitrobenzene can be compared with other similar compounds such as:

Properties

Molecular Formula

C8H7ClFNO3

Molecular Weight

219.60 g/mol

IUPAC Name

1-(chloromethyl)-2-fluoro-4-methoxy-5-nitrobenzene

InChI

InChI=1S/C8H7ClFNO3/c1-14-8-3-6(10)5(4-9)2-7(8)11(12)13/h2-3H,4H2,1H3

InChI Key

KQUABIVFGHSBJI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)F)CCl)[N+](=O)[O-]

Origin of Product

United States

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